4-Dimethylamino-3,5-xylenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Dimethylamino-3,5-xylenol, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been detailed through methodologies like X-ray crystallography. These compounds are synthesized through various chemical reactions, showcasing complex structures determined by crystallography studies (Al-Hourani et al., 2016). Another related synthesis involves the preparation of 1,3,5-tris(dimethylamino)benzene, highlighting the impact of steric interactions on molecular structure (Kuhn et al., 1992).
Molecular Structure Analysis
The structure of similar compounds has been revealed through techniques like X-ray diffraction, providing insights into the spatial arrangement and bonding patterns. For instance, the synthesis and X-ray structure analysis of 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne elucidates the charge-transfer complex formation, which can be correlated to the structural attributes of 4-Dimethylamino-3,5-xylenol derivatives (Rodríguez et al., 1996).
Chemical Reactions and Properties
Compounds akin to 4-Dimethylamino-3,5-xylenol exhibit various chemical reactions and properties. For example, the formation and [4 + 2] cycloaddition reactions of 2,3-dimethylene-2,3-dihydrothiophene provide insights into the reaction mechanisms and properties that might be relevant to 4-Dimethylamino-3,5-xylenol (Berg & Leusen, 2010).
Physical Properties Analysis
The study of physical properties such as solubility, melting point, and molecular weight is crucial for understanding the behavior of chemical compounds. While specific studies on 4-Dimethylamino-3,5-xylenol were not identified, analogs provide a basis for inferring physical properties. For example, the synthesis and detailed analysis of compounds like Ethyl 5,7-Dimethyl Coumarin-4-Acetate offer a glimpse into the physical characteristics one might expect from 4-Dimethylamino-3,5-xylenol derivatives (Pujar et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and chemical affinity, are essential for the application and handling of 4-Dimethylamino-3,5-xylenol. Studies like those on 3, 5-Dimethylaniline provide insights into the reactivity and potential chemical behavior of related compounds, offering a parallel to understanding the chemical properties of 4-Dimethylamino-3,5-xylenol (Liu, 2006).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Various methods for synthesizing compounds related to 4-Dimethylamino-3,5-xylenol, such as 3,5-dimethylaniline, have been explored. These methods are based on different raw materials, with 3,5-xylenol being a common choice due to its availability and low price (Liu Chun-shan, 2006).
- Degradation by Wetlands : In studies of xylenol degradation in constructed wetlands, stable organic intermediates, including ketoadipic acid carboxylates, were identified. This research provides insight into bioremediation processes for phenols, including xylenols (J. Poerschmann & L. Schultze-Nobre, 2014).
Spectroscopy and Crystallography
- Spectroscopic Studies : Ethyl ester of 5,7-dimethyl coumarin-4-acetic acid, synthesized from 3,5-Xylenol, showed specific crystallographic properties, providing insights into molecular stability and interactions. This contributes to the understanding of the molecular structure of xylenol derivatives (Kiran K. Pujar et al., 2013).
Optical and Electronic Applications
- Optical Nonlinearities : Studies on donor-acceptor molecules with 4-(dimethylamino)phenyl donor moieties revealed powerful third-order optical nonlinearities. These findings have potential applications in optical and electronic device manufacturing (T. Michinobu et al., 2005).
Organic Synthesis
- Formation and Reactions : Research on various organic reactions, including cycloaddition reactions of dimethylene derivatives and syntheses of heteroaryl compounds, involves xylenol-related structures. These studies contribute to the development of new synthetic pathways in organic chemistry (K. J. Berg & A. Leusen, 2010).
Catalytic Applications
- Catalysis in Acylation : A study demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation, indicating the potential of related compounds in catalytic processes (Zhihui Liu et al., 2014).
Other Applications
- Polymer Synthesis : Research on conjugated polyelectrolytes based on polyfluorene, involving derivatives of dimethylamino compounds, contributes to the development of novel electroluminescent materials. This has implications for advancements in materials science (F. Huang et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)-3,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(12)6-8(2)10(7)11(3)4/h5-6,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPBVLUEICLBOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020503 | |
Record name | 4-Dimethylamino-3,5-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylamino-3,5-xylenol | |
CAS RN |
6120-10-1 | |
Record name | 4-(Dimethylamino)-3,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6120-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dimethylamino-3,5-xylenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(dimethylamino)-3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dimethylamino-3,5-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)-3,5-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DIMETHYLAMINO-3,5-XYLENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY8990GQTI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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